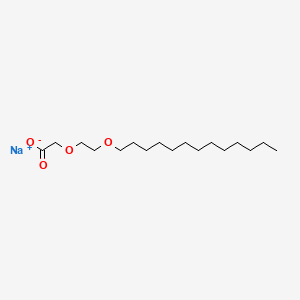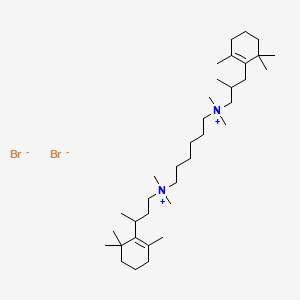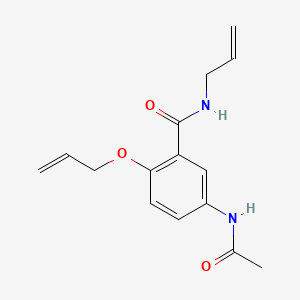
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with an appropriate reagent to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorination reagents.
Hydroxylation: The hydroxyl group at the 2nd position can be introduced via selective oxidation.
Ethylation: The ethyl group at the 3rd position can be added using alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinolinone core.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
Oxidation: Formation of 2-keto-3-ethyl-8-fluoroquinoline.
Reduction: Formation of 2-hydroxy-3-ethyl-8-fluoroquinoline.
Substitution: Formation of 3-ethyl-2-hydroxy-4(1H)-quinolinone derivatives with different substituents at the 8th position.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of agrochemicals and other industrial products.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyquinoline: Lacks the ethyl and fluorine substituents.
8-Fluoroquinoline: Lacks the hydroxyl and ethyl groups.
3-Ethylquinoline: Lacks the hydroxyl and fluorine groups.
Uniqueness
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance its lipophilicity and metabolic stability, while the hydroxyl group can increase its solubility and reactivity.
Propiedades
Fórmula molecular |
C11H10FNO2 |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
3-ethyl-8-fluoro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-10(14)7-4-3-5-8(12)9(7)13-11(6)15/h3-6H,2H2,1H3,(H,13,15) |
Clave InChI |
QOZXRRNAWYKLQX-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)C2=C(C(=CC=C2)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)


![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)
